An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate
An In-depth Technical Guide to Methyl 5-amino-3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-amino-3-chloropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its synthesis and purification, and explores its potential role as a bioactive molecule, particularly in the context of kinase inhibition and signal transduction pathways.
Chemical Properties
Methyl 5-amino-3-chloropyridine-2-carboxylate, in its hydrochloride salt form, is identified by the CAS number 1803612-15-8.[1][2][3] Its chemical structure combines a pyridine ring with amino, chloro, and methyl carboxylate functional groups, making it a versatile building block in organic synthesis.
Physical and Chemical Data
Table 1: Physical and Chemical Properties of Methyl 5-amino-3-chloropyridine-2-carboxylate Hydrochloride
| Property | Value | Source |
| CAS Number | 1803612-15-8 | [1][2][3] |
| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 223.06 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data
Detailed spectral analyses are crucial for the structural elucidation and purity assessment of Methyl 5-amino-3-chloropyridine-2-carboxylate. While specific spectra are proprietary to chemical suppliers, data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are generally available upon request from vendors.[1]
Synthesis and Purification
The synthesis of substituted pyridines is a well-established area of organic chemistry. While a specific, detailed protocol for Methyl 5-amino-3-chloropyridine-2-carboxylate is not publicly available, a general multi-step synthesis can be proposed based on established methodologies for similar pyridine derivatives.[4] This would typically involve the construction of the substituted pyridine ring followed by functional group manipulations.
A plausible synthetic approach, adapted from the synthesis of related compounds, is illustrated below. This pathway is a hypothetical sequence and would require experimental optimization.
Caption: A potential multi-step synthesis for Methyl 5-amino-3-chloropyridine-2-carboxylate.
Experimental Protocol: General Purification by Column Chromatography
Purification of the crude product is essential to obtain a high-purity sample for analysis and biological screening. Column chromatography is a standard and effective method for the purification of substituted picolinate esters.[5][6]
Materials:
-
Crude Methyl 5-amino-3-chloropyridine-2-carboxylate
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Silica gel (60-120 mesh)
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Eluent system (e.g., a gradient of hexane and ethyl acetate)
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Glass column
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Collection tubes
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[5]
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column, ensuring a uniform and air-free bed.[6]
-
Sample Loading: Gently add the prepared sample slurry onto the top of the packed silica gel.[6]
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions of the eluate.[5]
-
Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 5-amino-3-chloropyridine-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridine scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.[7] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with biological targets.
Potential as Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10][11][12] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug development. The structural features of Methyl 5-amino-3-chloropyridine-2-carboxylate suggest its potential as a scaffold for the design of kinase inhibitors. The amino and chloro substituents on the pyridine ring can be modified to optimize binding to the ATP-binding pocket of various kinases.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative of the title compound.
Biological Screening
To ascertain the biological activity of Methyl 5-amino-3-chloropyridine-2-carboxylate, a series of in vitro assays would be necessary. A general workflow for the initial biological screening is outlined below.
Caption: A general workflow for the initial biological evaluation of the title compound.
Standard protocols for antibacterial and antifungal screening often involve broth microdilution or agar disk diffusion methods to determine the minimum inhibitory concentration (MIC) against various microbial strains.[7][13]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-amino-3-chloropyridine-2-carboxylate. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 5-amino-3-chloropyridine-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its substituted pyridine core is a key feature in many existing drugs, and its functional groups offer multiple points for chemical modification to enhance biological activity and selectivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery, particularly in the realm of kinase inhibitors for cancer therapy.
References
- 1. 1803612-15-8|Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1803612-15-8 | MFCD28397573 | methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride [aaronchem.com]
- 3. 1803612-15-8 | Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride - AiFChem [aifchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
